molecular formula C8H8 B3334242 1,2-Dideuterioethenylbenzene CAS No. 52751-12-9

1,2-Dideuterioethenylbenzene

Cat. No.: B3334242
CAS No.: 52751-12-9
M. Wt: 106.16 g/mol
InChI Key: PPBRXRYQALVLMV-QDNHWIQGSA-N
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Description

1,2-Dideuterioethenylbenzene is a deuterated derivative of ethenylbenzene (commonly known as styrene). This compound is characterized by the substitution of two hydrogen atoms with deuterium atoms at the 1 and 2 positions of the ethenyl group. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in various scientific studies, including those involving reaction mechanisms and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dideuterioethenylbenzene can be synthesized through several methods, including:

    Deuterium Exchange Reactions: This involves the exchange of hydrogen atoms in ethenylbenzene with deuterium atoms using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Deuterated Reagents: Another method involves the use of deuterated reagents such as deuterated ethylene (C₂D₄) in a reaction with benzene under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of deuterium gas or deuterated reagents.

Chemical Reactions Analysis

Types of Reactions

1,2-Dideuterioethenylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form deuterated benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert this compound to deuterated ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various deuterated derivatives depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: Deuterated benzaldehyde, deuterated benzoic acid

    Reduction: Deuterated ethylbenzene

    Substitution: Various deuterated aromatic compounds

Scientific Research Applications

1,2-Dideuterioethenylbenzene has several applications in scientific research:

    Chemistry: Used in studies of reaction mechanisms and kinetic isotope effects due to the presence of deuterium atoms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.

    Industry: Applied in the production of deuterated polymers and materials with unique properties for specialized applications.

Mechanism of Action

The mechanism by which 1,2-Dideuterioethenylbenzene exerts its effects is primarily through the influence of deuterium atoms on reaction kinetics and mechanisms. Deuterium atoms have a greater mass than hydrogen atoms, leading to a kinetic isotope effect that can slow down certain chemical reactions. This property is exploited in studies to understand reaction pathways and to develop compounds with enhanced stability.

Comparison with Similar Compounds

Similar Compounds

    Ethenylbenzene (Styrene): The non-deuterated counterpart of 1,2-Dideuterioethenylbenzene.

    1-Deuterioethenylbenzene: A compound with only one deuterium atom substituted.

    Deuterated Benzene: Benzene with one or more hydrogen atoms replaced by deuterium.

Uniqueness

This compound is unique due to the specific placement of deuterium atoms, which allows for detailed studies of kinetic isotope effects and reaction mechanisms. This compound provides insights that are not possible with non-deuterated or singly deuterated analogs, making it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

1,2-dideuterioethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D,2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-QDNHWIQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=C([2H])C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587072
Record name [(E)-(1,2-~2~H_2_)Ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52751-12-9
Record name [(E)-(1,2-~2~H_2_)Ethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52751-12-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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